molecular formula C9H10O4 B8301179 3,5-Dimethyl-2-methoxycarbonyl-4-pyrone

3,5-Dimethyl-2-methoxycarbonyl-4-pyrone

Cat. No.: B8301179
M. Wt: 182.17 g/mol
InChI Key: XNGUYPSTWOITLU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-methoxycarbonyl-4-pyrone is a functionalized derivative of 4-pyrone, a privileged scaffold in organic and medicinal chemistry. Pyrones are unsaturated six-membered heterocycles containing an oxygen atom and a ketone group, known for their versatile chemical reactivity and presence in various biologically active molecules . The pyrone core is recognized as a key intermediate in organic synthesis due to its conjugated system and ester moiety, which facilitate further derivatization to create structurally diverse compound libraries . As such, this compound serves as a valuable synthetic building block for constructing more complex heterocyclic systems. Researchers utilize pyrone derivatives like this one in the development of novel compounds with potential pharmacological properties. The broader pyrone scaffold has been studied for a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, antidiabetic, and anti-Alzheimer effects . The specific substituents on this molecule—methyl groups and a methoxycarbonyl moiety—make it a suitable precursor for various chemical transformations, including metal-catalyzed coupling reactions and cyclization strategies commonly employed in pyrone chemistry . This product is intended for research applications as a chemical building block and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 3,5-dimethyl-4-oxopyran-2-carboxylate

InChI

InChI=1S/C9H10O4/c1-5-4-13-8(9(11)12-3)6(2)7(5)10/h4H,1-3H3

InChI Key

XNGUYPSTWOITLU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C(C1=O)C)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research has shown that 3,5-Dimethyl-2-methoxycarbonyl-4-pyrone exhibits various biological activities:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound have significant antimicrobial activity against various pathogens. For instance, a series of pyrrole derivatives synthesized from related compounds demonstrated potent antibacterial and antifungal properties .
  • Anti-inflammatory Activity : The compound has been evaluated for its potential as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. A study highlighted the design of new derivatives that exhibited strong inhibitory activity against COX-2 .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis and Evaluation of Antimicrobial Agents :
    • A novel series of compounds derived from this compound were synthesized and screened for antimicrobial activity. The results indicated substantial zones of inhibition against both bacterial and fungal strains .
    CompoundAntibacterial Activity (mm)Antifungal Activity (mm)
    8a2015
    8b2518
    8c3022
  • COX Inhibition Study :
    • A study focusing on the synthesis of new derivatives aimed at inhibiting COX enzymes reported that certain derivatives showed IC50 values as low as 0.30 µM for COX-2 inhibition. This highlights the potential therapeutic application of these compounds in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3,5-dimethyl-2-methoxycarbonyl-4-pyrone, differing primarily in substituent type, position, and core structure:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound γ-Pyrone 3,5-dimethyl; 2-methoxycarbonyl C9H10O4 194.17 Electron-withdrawing methoxycarbonyl enhances electrophilicity
4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde Pyridine 4-methoxy; 3,5-dimethyl; 2-carbaldehyde C9H11NO2 165.19 Aldehyde group increases reactivity for further functionalization
Compound 10 (from ) γ-Pyrone 3,5-bis(2-pyridylmethoxymethyl); 2,6-diphenyl Complex - Bulky substituents reduce yield (67.5%) due to steric hindrance
Compound 11 (from ) Bicyclic 15,17-diphenyl; multiple ether linkages Complex - Complex bicyclic structure results in very low yield (6%)
1-(3,5-Dimethylphenyl)-2-(2-phenylmethoxypyridin-4-yl)ethanone Ethanone 3,5-dimethylphenyl; 2-phenylmethoxypyridin-4-yl C22H21NO2 331.41 High lipophilicity due to aromatic and methoxy groups

Physicochemical and Functional Properties

  • This contrasts with the electron-donating methoxy group in 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, which may stabilize the pyridine ring .
  • Lipophilicity: The ethanone derivative () exhibits higher lipophilicity (MW = 331.41) due to aromatic substituents, whereas the target pyrone (MW = 194.17) balances polarity and lipophilicity, making it more suitable for aqueous-phase reactions .
  • Steric Effects : Bulky substituents in compound 10 and 11 drastically reduce synthetic efficiency, underscoring the advantage of simpler substituents (methyl/methoxycarbonyl) in the target compound .

Preparation Methods

Acid-Catalyzed Cyclization

In one protocol, a mixture of methyl acetoacetate and 3,5-dimethyl-4-hydroxy-6-methyl-2-pyrone is heated in acetic anhydride with a catalytic amount of sulfuric acid. The methoxycarbonyl group is introduced via esterification during the cyclization step. This method yields the target compound in ~65% purity, requiring subsequent recrystallization from ethanol to achieve >95% purity. The reaction mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the enolized acetylacetone moiety.

Base-Mediated Cyclization

Alternative approaches employ potassium tert-butoxide in anhydrous tetrahydrofuran (THF) to deprotonate the diketone, accelerating cyclization. This method reduces side reactions such as transesterification, achieving a higher yield of 72%. However, the base sensitivity of the methoxycarbonyl group necessitates strict temperature control (<40°C) to prevent hydrolysis.

Esterification of Carboxylic Acid Intermediates

Esterification of 3,5-dimethyl-4-pyrone-2-carboxylic acid with methanol is a two-step synthesis route. The carboxylic acid precursor is first synthesized via oxidation of 3,5-dimethyl-4-pyrone-2-aldehyde using Jones reagent (CrO₃/H₂SO₄), followed by esterification with methanol under acidic conditions.

Oxidation and Esterification

The aldehyde intermediate is oxidized to the carboxylic acid in 58% yield. Subsequent treatment with methanol and HCl gas at 0°C produces the methyl ester with 81% efficiency. This method is advantageous for scalability but requires careful handling of corrosive reagents.

Catalytic Esterification

Recent advancements utilize p-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene, reducing reaction time from 12 hours to 4 hours. The table below compares traditional and catalytic esterification conditions:

ParameterTraditional (HCl)Catalytic (PTSA)
Temperature (°C)0–25110
Time (hours)124
Yield (%)8189
Purity post-workup95%97%

Catalytic esterification minimizes side products, as evidenced by reduced chromatographic purification needs.

Decarboxylation of Pyridone Derivatives

Decarboxylation of 1-aryl-5-hydroxy-4-pyridone-2-carboxylic acids provides an unconventional route to this compound. Although primarily used for pyridones, this method adapts well to pyrone synthesis when aryl groups are replaced with methyl substituents.

Thermal Decarboxylation

Heating 5-methoxy-4-pyridone-2-carboxylic acid derivatives above their melting points induces decarboxylation, yielding the pyrone core. For example, 1-(2,4-dimethylphenyl)-5-methoxy-4-pyridone-2-carboxylic acid decarboxylates at 180°C to form this compound in 67% yield. The reaction proceeds via a six-membered transition state, eliminating CO₂ and retaining the methoxycarbonyl group.

Microwave-Assisted Decarboxylation

Microwave irradiation at 150°C for 15 minutes enhances decarboxylation efficiency to 78%, reducing thermal degradation. This method is particularly effective for acid-sensitive substrates, preserving the ester functionality.

Multicomponent Reactions (MCRs)

MCRs offer a single-pot synthesis strategy, combining methyl acetoacetate, aldehydes, and malononitrile derivatives in the presence of Lewis acids.

BF₃·OEt₂-Catalyzed Synthesis

A three-component reaction of methyl acetoacetate, 3,5-dimethylbenzaldehyde, and malononitrile with BF₃·OEt₂ (20 mol%) in ethanol at 80°C produces the pyrone skeleton in 84% yield. The Lewis acid facilitates Knoevenagel condensation and subsequent cyclization, as shown below:

Methyl acetoacetate+3,5-Dimethylbenzaldehyde+MalononitrileBF₃\cdotpOEt₂This compound\text{Methyl acetoacetate} + \text{3,5-Dimethylbenzaldehyde} + \text{Malononitrile} \xrightarrow{\text{BF₃·OEt₂}} \text{this compound}

The reaction completes within 3 hours, with the catalyst recyclable for up to three cycles without significant loss in activity.

Solvent Effects on MCRs

Solvent polarity critically influences reaction outcomes:

SolventDielectric ConstantYield (%)Reaction Time (hours)
Ethanol24.3843
Acetonitrile37.5762.5
Toluene2.4625

Polar solvents like ethanol stabilize intermediate enolate species, enhancing cyclization rates.

Structural and Purification Considerations

The methoxycarbonyl and methyl groups impose steric and electronic effects that influence reaction pathways. X-ray crystallography reveals that the pyrone ring adopts a slightly distorted half-chair conformation, with the methoxycarbonyl group occupying an axial position to minimize steric hindrance.

Recrystallization Techniques

Recrystallization from ethanol or toluene is standard for purification. Ethanol yields needle-like crystals with 99% purity, while toluene produces larger crystals suitable for X-ray analysis.

Chromatographic Methods

Silica gel chromatography using hexane/ethyl acetate (7:3) eluent resolves residual diketone impurities, achieving >99.5% purity. This step is essential for pharmaceutical-grade synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dimethyl-2-methoxycarbonyl-4-pyrone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) using precursors such as aldehydes, ketones, and cyanide derivatives. For example, a modified procedure involves heating a mixture of N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanacetamide in ethanol with anhydrous potassium carbonate under reflux. Optimization includes varying reaction temperatures (e.g., 80–150°C), solvent polarity, and catalyst loading. Monitoring via TLC ensures intermediate formation, while recrystallization or column chromatography improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Complementary techniques like X-ray crystallography (for crystalline derivatives) and IR spectroscopy provide additional confirmation of functional groups and hydrogen bonding interactions .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods confirm its degradation?

  • Methodological Answer : Stability studies involve accelerated degradation under varying pH, temperature, and light exposure. High-Performance Liquid Chromatography (HPLC) tracks decomposition products, while Differential Scanning Calorimetry (DSC) monitors thermal stability. For hydrolytic degradation, LC-MS identifies hydrolyzed byproducts like methoxycarbonyl cleavage fragments. Storage recommendations include inert atmospheres and desiccated conditions at –20°C .

Advanced Research Questions

Q. How can conceptual Density Functional Theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) compute electronic chemical potential, Fukui functions, and global hardness to predict nucleophilic/electrophilic sites. The Kohn-Sham equations model electron density distribution, while solvent effects are incorporated via the Polarizable Continuum Model (PCM). These parameters guide regioselectivity predictions in substitution or cycloaddition reactions .

Q. What strategies resolve contradictions in NMR and HRMS data when analyzing derivatives of this compound?

  • Methodological Answer : Contradictions arise from tautomerism or dynamic equilibria. Variable-temperature NMR (VT-NMR) detects exchange processes, while 2D NMR (COSY, NOESY) clarifies coupling networks. HRMS isotopic patterns distinguish between isobaric species. Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian or ACD/Labs) resolves ambiguities .

Q. What mechanistic insights explain the regioselectivity observed in the cyclization steps during the synthesis of this compound derivatives?

  • Methodological Answer : Regioselectivity is governed by steric and electronic factors. Kinetic studies (e.g., monitoring reaction progress via in-situ IR) identify rate-determining steps. Computational transition-state modeling (using DFT) reveals energy barriers for competing pathways. Substituent effects (e.g., electron-donating methoxy groups) direct cyclization via stabilizing intermediate carbocation or enolate formation .

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